molecular formula C24H28N2O3S2 B2851636 N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide CAS No. 394239-42-0

N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide

Cat. No. B2851636
CAS RN: 394239-42-0
M. Wt: 456.62
InChI Key: GVYBKVOFZBZPCT-JMIUGGIZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has an adamantyl group (a type of bulky, three-dimensional alkyl group), an ethoxyphenyl group (an aromatic ring with an ether group), and a thiazolidine group (a five-membered ring containing nitrogen and sulfur). The presence of these groups could give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The adamantyl group is bulky and could cause steric hindrance, affecting how the molecule interacts with others. The thiazolidine ring and the ethoxyphenyl group could participate in various types of bonding, including hydrogen bonding and pi stacking .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the bulky adamantyl group might make the compound less soluble in water, while the presence of the polar thiazolidine ring and ethoxyphenyl group could enhance its solubility in certain organic solvents .

Scientific Research Applications

Synthesis of Adamantane Functional Derivatives

A series of new polyfunctional derivatives was synthesized using N-[(adamantan-1-yl)alkyl]-acetamides as a starting material. The reactions were carried out in acid media. The obtained compounds could be considered as building blocks for the synthesis of conformationally restricted peptidomimetics .

Palladium-Catalyzed Asymmetric Allylic Alkylation

Chiral phosphine–internal olefin hybrid type ligands such as N-1-adamantyl-N-cinnamylaniline derivatives were synthesized and utilized for the palladium-catalyzed asymmetric allylic alkylation of indoles to afford the desired products in high enantioselectivities .

Synthesis of Adamantyl Esters of Unsaturated Acids

A new method for the synthesis of adamantyl esters of acrylic, methacrylic, and cinnamic acids was developed. The reactions were carried out under mild conditions in the absence of catalysts, providing a high yield .

Synthesis of N-(adamantan-1-yl)amides

N-(Adamantan-1-yl)amides were synthesized in 70–90% yield by reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes .

Antimicrobial and Anti-Proliferative Activities

The compound has been used in the synthesis of novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and related derivatives, which have shown antimicrobial and anti-proliferative activities .

Hematology Stains

The compound, also known as Fast Dark Blue R Salt, is used in hematology for staining purposes .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being used as a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Without specific information, it’s hard to say exactly what hazards it might pose, but potential concerns could include toxicity, flammability, and reactivity .

Future Directions

The future directions for research on this compound would likely depend on its intended applications. For example, if it’s being studied as a potential drug, future research might focus on things like improving its efficacy, reducing its side effects, or understanding its mechanism of action in more detail .

properties

IUPAC Name

N-(1-adamantyl)-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3S2/c1-2-29-19-5-3-15(4-6-19)10-20-22(28)26(23(30)31-20)14-21(27)25-24-11-16-7-17(12-24)9-18(8-16)13-24/h3-6,10,16-18H,2,7-9,11-14H2,1H3,(H,25,27)/b20-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVYBKVOFZBZPCT-JMIUGGIZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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